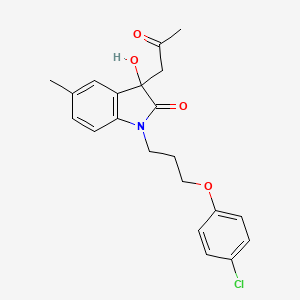

1-(3-(4-Chlorophenoxy)propyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They are important due to their biological and pharmaceutical activities . The compound you mentioned seems to be an indole derivative, which means it might have similar properties or uses.

Molecular Structure Analysis

The molecular structure of an indole derivative like this one would be based on the indole structure, which is a heterocyclic compound. Indole is reactive at four different positions including the carbon atom 3, nitrogen atom 1, the C2–C3 π-bond and the C2–N sigma bond .Physical and Chemical Properties Analysis

The physical and chemical properties of an indole derivative would depend on its specific structure. Indoles are generally soluble in polar solvents .Applications De Recherche Scientifique

Therapeutic Applications

1-(3-(4-Chlorophenoxy)propyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one and its derivatives have shown promise in the treatment of Alzheimer's disease through their multifunctional drug approach. Carbamate derivatives of indolines, sharing structural similarities, have demonstrated significant antioxidant activity and protection against cytotoxicity in cardiomyocytes and neuronal cells. These compounds exhibit both acetylcholinesterase and butyrylcholinesterase inhibitory activities, indicating potential for Alzheimer's treatment (Yanovsky et al., 2012).

Chemical Reactivity and Synthesis

The molecule's structural framework has been explored in the synthesis of new chalcone derivatives aimed at anti-inflammatory applications. This exploration emphasizes the molecule's versatile chemical reactivity, which is critical for developing novel therapeutic agents (Rehman, Saini, & Kumar, 2022). Additionally, research into the synthesis and antioxidant properties of related indoline derivatives highlights the molecule's potential in generating compounds with significant antioxidant activity, further supporting its relevance in therapeutic contexts (Gopi & Dhanaraju, 2020).

Environmental Applications

The compound's chlorophenoxy moiety links it to the family of chlorophenoxy acid herbicides, which have been the subject of environmental studies due to their impact on water quality. Research focusing on the quantitation and degradation of chlorophenoxy acid herbicides highlights the environmental relevance of these compounds. Analytical methods have been developed to detect trace levels of such pesticides in water, indicating the importance of understanding and mitigating their environmental impact (Wintersteiger, Goger, & Krautgartner, 1999).

Mécanisme D'action

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are often the result of the indole derivative’s interaction with multiple receptors in the body .

The pharmacokinetics of indole derivatives can vary widely depending on their specific chemical structure . Factors such as absorption, distribution, metabolism, and excretion (ADME) can all impact a compound’s bioavailability and efficacy .

Environmental factors can also influence the action, efficacy, and stability of indole derivatives . These can include factors such as temperature, pH, and the presence of other substances .

Orientations Futures

Propriétés

IUPAC Name |

1-[3-(4-chlorophenoxy)propyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClNO4/c1-14-4-9-19-18(12-14)21(26,13-15(2)24)20(25)23(19)10-3-11-27-17-7-5-16(22)6-8-17/h4-9,12,26H,3,10-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGIWTVCOKWUFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2(CC(=O)C)O)CCCOC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2535295.png)

![5-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2535297.png)

![3-[(3-Bromophenyl)methyl]oxolan-3-amine;hydrochloride](/img/structure/B2535302.png)

![N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2535305.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2535307.png)

![4-[(2,5-Dimethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B2535314.png)

![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2535318.png)